

# "CAS number 1216838-87-7 research"

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## Compound of Interest

Compound Name: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B573162

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An In-depth Technical Guide to **2-(2,6-Difluorophenyl)-2-methylpropanoic Acid** (CAS Number: 1216838-87-7)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(2,6-Difluorophenyl)-2-methylpropanoic acid** (CAS No. 1216838-87-7), a fluorinated aromatic carboxylic acid. The document details its chemical identity, its primary role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and its potential biological activities. This guide includes a detailed (though generalized) synthesis protocol, a proposed mechanism of action related to cyclooxygenase (COX) inhibition, and standardized experimental protocols for evaluating its anti-inflammatory effects. All quantitative data found in public sources is summarized, and logical workflows are visualized using DOT language diagrams to aid in research and development.

## Chemical Identity and Properties

**2-(2,6-Difluorophenyl)-2-methylpropanoic acid** is a synthetic organic compound characterized by a difluorinated phenyl ring attached to a methylpropanoic acid moiety.<sup>[1]</sup> The presence of two fluorine atoms on the phenyl ring is a strategic modification intended to enhance the metabolic stability and bioavailability of compounds synthesized from it.<sup>[1]</sup>

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1216838-87-7	[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> F <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	200.18 g/mol	[1]
IUPAC Name	2-(2,6-difluorophenyl)-2-methylpropanoic acid	[1]
Canonical SMILES	CC(C)(C1=C(F)C=CC=C1F)C(=O)O	N/A
Physical State	Solid (presumed)	N/A
Storage	Sealed in a dry environment at room temperature.	[1]

## Synthesis

While a specific, detailed synthesis protocol for **2-(2,6-difluorophenyl)-2-methylpropanoic acid** is not readily available in the public domain, a general synthetic approach can be inferred from standard organic chemistry principles for the synthesis of analogous arylpropanoic acids. A plausible synthetic route is outlined below.

## Generalized Synthetic Protocol

This protocol describes a multi-step synthesis starting from 1,3-difluorobenzene.

### Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

- To a stirred solution of 1,3-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add 2-chloropropionyl chloride.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by carefully adding it to ice-water.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,6-difluorophenyl)propan-1-one.

#### Step 2: Methylation

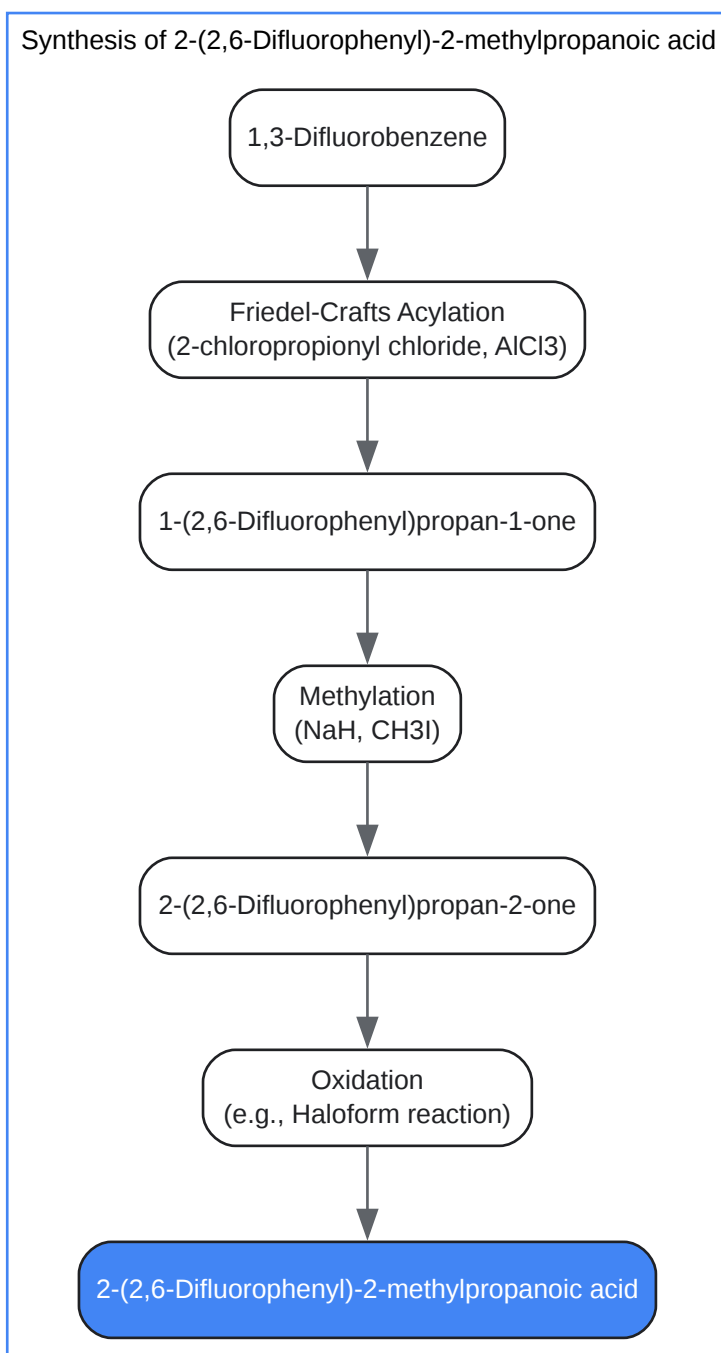
- Dissolve the product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).
- Add a strong base (e.g., sodium hydride) at 0 °C, followed by the addition of methyl iodide.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-(2,6-difluorophenyl)propan-2-one.

#### Step 3: Oxidation to Carboxylic Acid

- Subject the ketone from Step 2 to an oxidation reaction. A haloform reaction (using sodium hypobromite or hypochlorite) or oxidation with a stronger oxidizing agent can be employed.
- Acidify the reaction mixture to precipitate the carboxylic acid.
- Filter the solid, wash with cold water, and dry to obtain **2-(2,6-difluorophenyl)-2-methylpropanoic acid**.

#### Diagram 1: Proposed Synthetic Workflow

## Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid



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Caption: A proposed multi-step synthesis of the target compound.

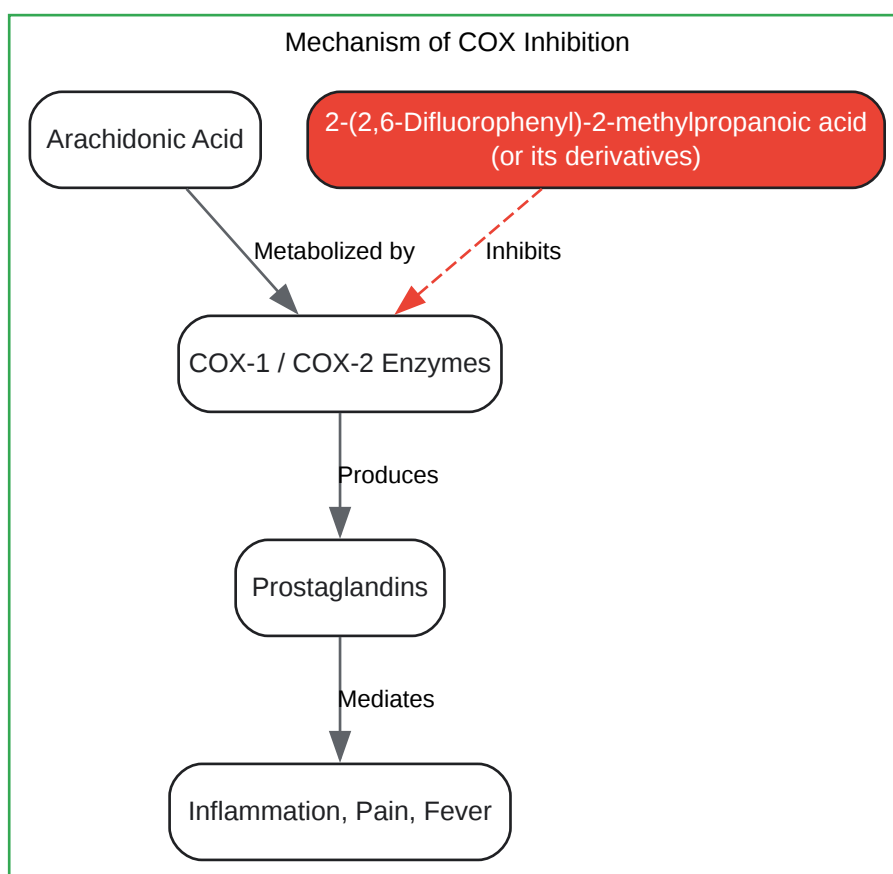
## Biological Activity and Mechanism of Action

**2-(2,6-Difluorophenyl)-2-methylpropanoic acid** is primarily investigated as a precursor for the synthesis of novel NSAIDs, particularly analogs of flurbiprofen.[1] Its structural similarity to known arylpropanoic acid NSAIDs suggests that its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes.[2]

## Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Inhibition of these enzymes is the hallmark of NSAID activity. It is hypothesized that **2-(2,6-Difluorophenyl)-2-methylpropanoic acid** or its derivatives would bind to the active site of COX enzymes, preventing the synthesis of prostaglandins.

Diagram 2: COX Signaling Pathway and NSAID Inhibition



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Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

## Quantitative Biological Data

Currently, there is no publicly available quantitative data (e.g.,  $IC_{50}$  or  $K_i$  values) specifically for the COX inhibitory activity of **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**. Research has focused on its use as a synthetic intermediate.<sup>[1]</sup>

## Experimental Protocols

To evaluate the potential anti-inflammatory activity of **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**, standardized in vitro and in vivo assays can be employed.

### In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency of a compound against COX-1 and COX-2.

Materials:

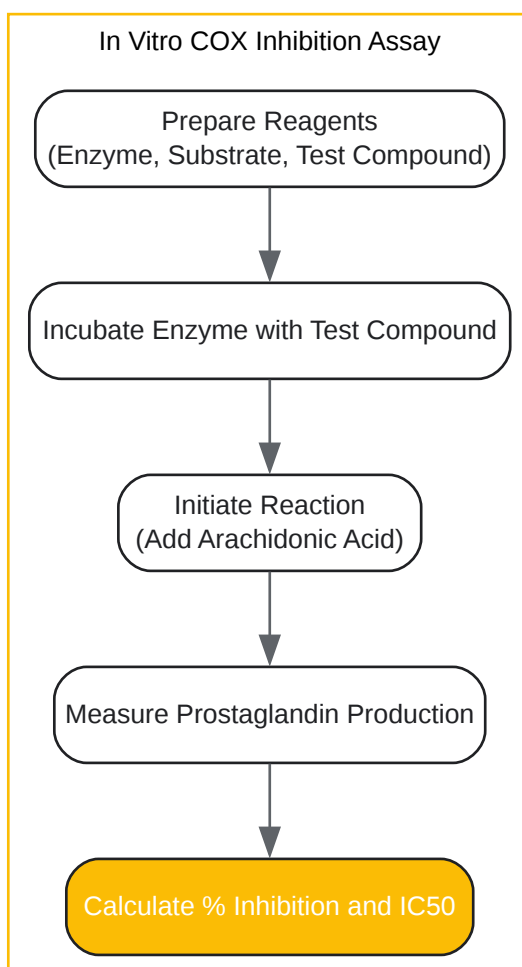
- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- **2-(2,6-Difluorophenyl)-2-methylpropanoic acid** (test compound)
- A known NSAID as a positive control (e.g., celecoxib for COX-2, ibuprofen for non-selective)
- Assay buffer (e.g., Tris-HCl)
- Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production)

Procedure:

- Prepare a series of dilutions of the test compound and the positive control.
- In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/control at various concentrations.

- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
- Initiate the reaction by adding arachidonic acid.
- Allow the reaction to proceed for a specific time (e.g., 10 minutes).
- Stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value (the concentration required to inhibit 50% of the enzyme activity).

Diagram 3: COX Inhibition Assay Workflow



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